![molecular formula C26H17N3OS2 B304288 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile, also known as PT-100, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune function. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
Several future directions for the research on 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can be identified, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective analogs. 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can also be further studied for its potential applications in other fields, such as infectious diseases and autoimmune disorders. Additionally, the safety and toxicity of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile need to be thoroughly evaluated before it can be considered for clinical use.
In conclusion, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile is a novel compound that has shown promising results in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile and to develop it into a useful tool for scientific research and clinical applications.
Métodos De Síntesis
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-6-phenylnicotinonitrile with sodium hydride, followed by the addition of 2-mercaptoethylamine and 10H-phenothiazine-10-one. The final product is obtained through purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to have potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation-related disorders. In cancer research, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In neurodegenerative diseases, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins. In inflammation-related disorders, 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile has been found to reduce inflammation and improve immune function.
Propiedades
Nombre del producto |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Fórmula molecular |
C26H17N3OS2 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H17N3OS2/c27-16-19-14-15-20(18-8-2-1-3-9-18)28-26(19)31-17-25(30)29-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)29/h1-15H,17H2 |
Clave InChI |
IGWHLOSWDWVKNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



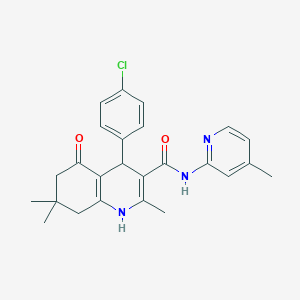

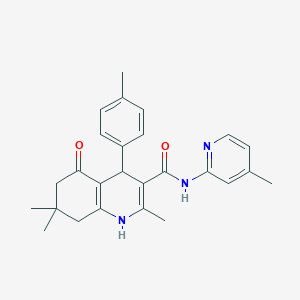


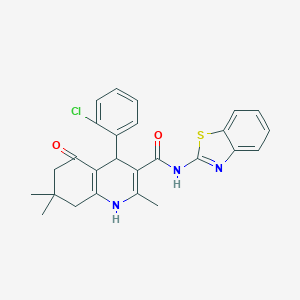
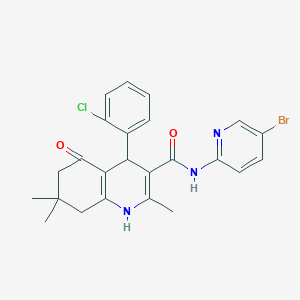
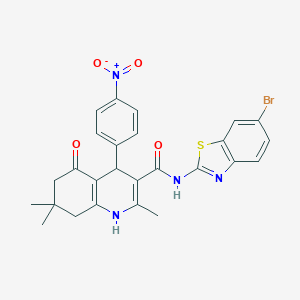
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)




